1,3-Selenazole-2,4-diamine
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Overview
Description
1,3-Selenazole-2,4-diamine is a selenium-containing heterocyclic compound. Selenium, an element with properties similar to sulfur and oxygen, plays a crucial role in various biological processes.
Preparation Methods
The synthesis of 1,3-selenazole-2,4-diamine typically involves the cyclization of selenoureas with α-haloketones. This reaction is carried out under mild conditions, often in the presence of a base such as pyridine . The selenoureas are usually prepared by reacting Woollins’ reagent with cyanamides, followed by hydrolysis . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
1,3-Selenazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Reagents and Conditions: Common reagents include halogens for halogenation and nitric acid for nitration.
Scientific Research Applications
1,3-Selenazole-2,4-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-selenazole-2,4-diamine involves its interaction with various molecular targets. Selenium in the compound can mimic the activity of sulfur and oxygen, participating in redox reactions and protecting biomembranes from oxidative damage . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .
Comparison with Similar Compounds
1,3-Selenazole-2,4-diamine can be compared with other selenium-containing heterocycles, such as:
Selenazofurin: A potent antiviral agent.
Amselamine: A selective histamine H2-agonist.
Selenazolotriazolopyrimidines: Compounds with unique biological activities and potential therapeutic applications.
Compared to these compounds, this compound stands out due to its versatility in undergoing various chemical reactions and its broad range of applications in different scientific fields.
Properties
CAS No. |
832134-10-8 |
---|---|
Molecular Formula |
C3H5N3Se |
Molecular Weight |
162.06 g/mol |
IUPAC Name |
1,3-selenazole-2,4-diamine |
InChI |
InChI=1S/C3H5N3Se/c4-2-1-7-3(5)6-2/h1H,4H2,(H2,5,6) |
InChI Key |
ZULUOWLUIDJQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C([Se]1)N)N |
Origin of Product |
United States |
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